N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound characterized by the presence of thiophene rings and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction involving a suitable precursor.
Attachment of Thiophene Rings: Thiophene rings are attached to the cyclopentyl intermediate via a series of substitution reactions.
Formation of the Diamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the intermediate and an appropriate diamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide groups to amines.
Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide: shares structural similarities with other thiophene-containing compounds and cyclopentyl derivatives.
Thiophene Derivatives: Compounds like 2,2’-bipyridine and 1,10-phenanthroline, which also contain heterocyclic rings, are commonly used in similar applications.
Uniqueness
- The unique combination of thiophene rings and a cyclopentyl group in N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-[(1-thiophen-2-ylcyclopentyl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-15(18-11-13-5-3-9-22-13)16(21)19-12-17(7-1-2-8-17)14-6-4-10-23-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCCSDPBMHJNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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